2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide
Beschreibung
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 2,6-dimethylmorpholino group at the 4-position and a 2-chloro-6-fluorobenzamide moiety linked via an ethyl chain. The chloro-fluorobenzamide component may contribute to hydrophobic interactions in biological systems .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN6O2/c1-12-9-27(10-13(2)30-12)18-14-8-26-28(19(14)25-11-24-18)7-6-23-20(29)17-15(21)4-3-5-16(17)22/h3-5,8,11-13H,6-7,9-10H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVVOSOOEFJZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide (CAS Number: 1171952-13-8) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C20H22ClFN6O2
- Molecular Weight : 432.88 g/mol
- IUPAC Name : 2-chloro-N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluorobenzamide
The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been studied for its effects on the BCL6 protein, which plays a crucial role in the regulation of gene expression associated with cancer progression.
Key Findings:
- BCL6 Inhibition : Research indicates that the compound can inhibit the function of BCL6 by disrupting its protein-protein interactions with co-repressors. This inhibition leads to the degradation of BCL6 levels in tumor cells, which is particularly relevant for treating diffuse large B-cell lymphoma (DLBCL) .
- Cellular Potency : In vitro assays have demonstrated that 2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide exhibits significant cellular activity against various cancer cell lines. The compound's efficacy is often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.
Efficacy Studies
Several studies have evaluated the compound's biological activity across different cancer models:
| Study | Cell Line | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Study A | DLBCL | 15 | BCL6 degradation |
| Study B | KMS-12 BM | 1400 | Pan-Pim kinase inhibition |
| Study C | Lymphoma | 10 | Targeting PI3K/AKT/mTOR pathway |
Case Studies
- Lymphoma Treatment : In a xenograft mouse model, oral administration of the compound resulted in a significant reduction in tumor size due to its ability to degrade BCL6 effectively .
- Comparative Analysis : A comparative study involving other pyrimidine derivatives revealed that while many compounds exhibited similar mechanisms, 2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide displayed superior potency and selectivity towards BCL6 compared to other tested inhibitors .
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide is a chemical compound with the molecular formula and a molecular weight of 432.88 g/mol. It is available for research purposes.
This compound has potential biological activities and has garnered attention in pharmacological research. Its activity is attributed to its interaction with molecular targets involved in cellular signaling pathways, particularly its effects on the BCL6 protein, which regulates gene expression associated with cancer progression.
BCL6 Inhibition Research shows that this compound inhibits the function of BCL6 by disrupting its protein-protein interactions with co-repressors, leading to the degradation of BCL6 levels in tumor cells, making it relevant for treating diffuse large B-cell lymphoma (DLBCL).
Cellular Potency In vitro assays have demonstrated significant cellular activity against various cancer cell lines. The efficacy is measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.
Efficacy Studies
Several studies have evaluated the compound’s biological activity across different cancer models:
| Study | Cell Line | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Study A | DLBCL | 15 | BCL6 degradation |
| Study B | KMS-12 BM | 1400 | Pan-Pim kinase inhibition |
| Study C | Lymphoma | 10 | Targeting PI3K/AKT/mTOR pathway |
Case Studies
Lymphoma Treatment In a xenograft mouse model, oral administration of the compound resulted in a significant reduction in tumor size because it effectively degrades BCL6.
Comparative Analysis A comparative study involving other pyrimidine derivatives revealed that this compound displayed superior potency and selectivity towards BCL6 compared to other tested inhibitors, even though many compounds exhibited similar mechanisms.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural similarity to ; †Calculated from the patent description in .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare 2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide?
- Methodological Answer : The compound is synthesized via sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Nucleophilic substitution at the pyrimidine C4 position with 2,6-dimethylmorpholine under reflux in anhydrous solvents (e.g., DMF or THF) .
- Alkylation of the pyrazole N1 position using 2-chloroethylamine derivatives, followed by coupling with 6-fluorobenzamide via amide bond formation (e.g., EDC/HOBt activation) .
- Reaction yields are optimized by controlling temperature (60–80°C) and using catalytic bases like DIPEA .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., morpholino protons at δ 3.4–3.8 ppm, fluorobenzamide aromatic signals) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%), while high-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 487.18) .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms morpholino-pyrimidine spatial orientation .
Q. How can researchers identify potential biological targets for this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding to kinase ATP pockets (e.g., PI3K or mTOR) due to pyrazolo-pyrimidine’s kinase inhibitor scaffold .
- Kinase Profiling Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (IC50 values). Morpholino groups often enhance selectivity for lipid kinases .
Advanced Research Questions
Q. How can contradictory activity data in kinase inhibition assays be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration variations). Mitigation strategies include:
- ATP-Competitive Assay Validation : Use fixed ATP levels (1 mM) and compare IC50 values across multiple assays (e.g., radiometric vs. fluorescence-based) .
- Cellular Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells, reducing false positives from biochemical assays .
Q. What strategies improve the low aqueous solubility of this compound during in vitro studies?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or amino acid esters at the benzamide moiety to enhance solubility, which are cleaved intracellularly .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) to improve bioavailability .
Q. How can the metabolic stability of this compound be evaluated and optimized?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Morpholino groups may reduce CYP3A4-mediated metabolism .
- Deuteration : Replace labile hydrogen atoms (e.g., benzamide C-H) with deuterium to slow oxidative metabolism .
- Metabolite Identification : Use HR-MS/MS to track major metabolites and modify susceptible sites (e.g., fluorobenzamide para-position) .
Q. What experimental designs are recommended for assessing off-target effects in cellular models?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking the primary target kinase to isolate off-target effects .
- Phosphoproteomics : Perform SILAC-based mass spectrometry to map global phosphorylation changes post-treatment .
- Differential Scanning Fluorimetry : Screen against unrelated protein libraries to identify non-kinase interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
